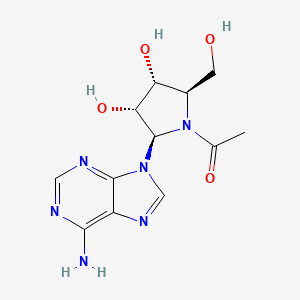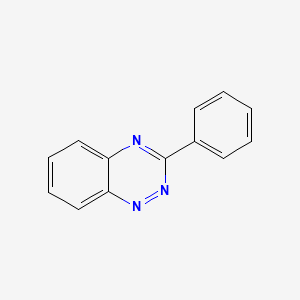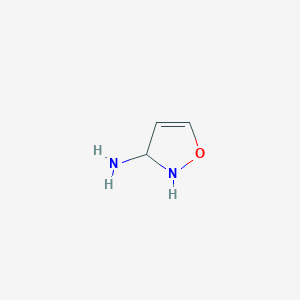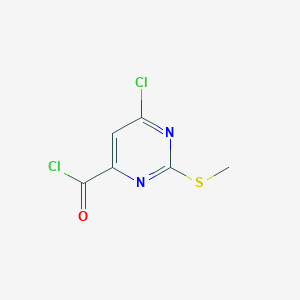
5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde: is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-3-thiosemicarbazide with acetic anhydride, followed by oxidation to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its ability to bind to biological targets makes it a candidate for developing new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. Its triazole ring is a common motif in many pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, influencing their activity. This interaction can inhibit or activate certain pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 4-Phenyl-1,2,4-triazoline-3,5-dione
- 3-Methyl-1H-1,2,4-triazole-5-thione
- 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione
Uniqueness: 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
83503-28-0 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-methyl-4-phenyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-11-12-10(7-14)13(8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
HQIAGNLDQFICRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
![N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12912923.png)

![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)









